molecular formula C17H21NO2S B2770386 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide CAS No. 2309586-55-6

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2770386
CAS No.: 2309586-55-6
M. Wt: 303.42
InChI Key: KLYNVKZVDLTVDD-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is an organic compound that features a benzyloxy group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves multiple steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific therapeutic application being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-(2-methyl-2-(thiophen-2-yl)propyl)acetamide: Similar structure but with the thiophene ring in a different position.

    2-(benzyloxy)-N-(2-methyl-2-(furan-3-yl)propyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-(benzyloxy)-N-(2-methyl-2-(pyridin-3-yl)propyl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiophene ring, in particular, can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-17(2,15-8-9-21-12-15)13-18-16(19)11-20-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYNVKZVDLTVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)COCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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